(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine
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Overview
Description
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with two fluorine atoms and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 3,5-difluoropyridine with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the fluorine atoms can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine: Lacks the stereochemistry of the (S)-enantiomer.
3,5-Difluoro-2-(pyrrolidin-2-yl)benzene: Features a benzene ring instead of a pyridine ring.
3,5-Difluoro-2-(pyrrolidin-2-yl)thiophene: Contains a thiophene ring instead of a pyridine ring.
Uniqueness
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine is unique due to its specific stereochemistry and the presence of both fluorine atoms and a pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10F2N2 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
3,5-difluoro-2-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-6-4-7(11)9(13-5-6)8-2-1-3-12-8/h4-5,8,12H,1-3H2/t8-/m0/s1 |
InChI Key |
HLBRVLDFCRLHRG-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=C(C=N2)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=N2)F)F |
Origin of Product |
United States |
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